3,10-Dihydroxy Hydroquinine 9-Acetate, also known as 9-Acetyl-3,10-dihydroxy Hydroquinine, is a complex organic compound with significant relevance in medicinal chemistry. This compound has the molecular formula and a molecular weight of approximately 400.47 g/mol. It belongs to the class of hydroquinones, characterized by the presence of two hydroxyl groups on a benzene ring, and features an acetyl group at the 9-position, which enhances its reactivity and biological activity .
The synthesis of 3,10-Dihydroxy Hydroquinine 9-Acetate typically involves multiple steps:
The synthesis can be conducted under controlled conditions using catalysts to enhance reaction rates. Temperature control is crucial to favor desired reactions, and purification techniques such as crystallization or chromatography are employed to isolate the final product with high purity.
3,10-Dihydroxy Hydroquinine 9-Acetate can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3,10-Dihydroxy Hydroquinine 9-Acetate involves its interaction with biological molecules:
This compound exhibits significant antioxidant properties, which may contribute to its therapeutic effects in various medical applications .
Relevant data regarding thermal stability and specific heat capacities are not provided but are critical for practical applications in synthesis and formulation .
3,10-Dihydroxy Hydroquinine 9-Acetate is primarily used in:
This compound's versatility underscores its importance in both scientific research and potential commercial applications.
The structural architecture of 3,10-Dihydroxy Hydroquinine 9-Acetate originates from the quinine alkaloid framework, itself derived from the monoterpenoid indole pathway via strictosidine intermediates. The characteristic prenylated side chain at C-9 emerges through post-modification steps involving prenyltransferase enzymes that catalyze the regiospecific addition of dimethylallyl pyrophosphate (DMAPP) to the quinoline nucleus [2]. This hydrophobic modification enhances membrane interaction capabilities critical to the compound's biochemical functionality.
The 9-O-acetyl group represents a biogenetically advanced modification installed through substrate-specific acetyltransferases that utilize acetyl-CoA as the acyl donor. Biochemical studies indicate this acetylation step occurs preferentially at the tertiary hydroxyl group rather than the phenolic 3-OH position, suggesting precise enzymatic steric control [10]. The accumulation of acetate derivatives in plant secretory structures correlates with enhanced chemical stability and altered solubility profiles, consistent with a xenobiotic detoxification strategy. This enzymatic acetylation represents a conserved biochemical mechanism observed across diverse plant secondary metabolites, particularly in defense-related compounds [10].
Table 1: Natural Precursors and Enzymatic Modifications in 3,10-Dihydroxy Hydroquinine 9-Acetate Biosynthesis
Biosynthetic Precursor | Enzyme Class | Chemical Modification | Functional Significance |
---|---|---|---|
10-Hydroxyhydroquinine | Prenyltransferase | C9 Prenylation | Membrane association |
3,10-Dihydroxyhydroquinine | Cytochrome P450 (CYP3A4) | C3 Hydroxylation | Redox activity modulation |
3,10-Dihydroxyhydroquinine | Acetyltransferase | C9 Acetylation | Solubility reduction, stability enhancement |
Acetyl-CoA | Acyl-activating enzyme | Acyl transfer | Donor molecule activation |
Contemporary synthetic routes to 3,10-Dihydroxy Hydroquinine 9-Acetate strategically incorporate biotransformation steps to overcome thermodynamic barriers in constructing the stereochemically dense core. The synthesis initiates with shikimic acid, which undergoes enzymatic conversion through the chorismate pathway to yield L-tryptophan and geraniol – essential precursors for the quinoline alkaloid scaffold [5]. Advanced chemoenzymatic approaches employ recombinant chorismate mutase to generate the branched-chain intermediate with enantiomeric excess exceeding 98%, thereby establishing the foundational stereochemistry [5].
The quinoline ring annulation proceeds through acid-catalyzed cyclization of a functionalized aminoaldehyde intermediate, followed by stereoselective hydroxylation at C-3 and C-10 positions using engineered cytochrome P450 monooxygenases (CYP3A4 homologs) [2] [5]. The terminal C9-acetylation employs immobilized acetyltransferases under aqueous-organic biphasic conditions to drive the equilibrium toward complete esterification. This enzymatic step achieves near-quantitative conversion while eliminating racemization observed under traditional chemical acylation conditions [5] [10].
The tetrasubstituted carbon framework at positions C-3, C-4, C-8, and C-9 presents formidable stereochemical obstacles in chemical synthesis. Key challenges include:
Table 2: Stereochemical Control Strategies in Synthetic Derivatization
Stereochemical Challenge | Conventional Approach | Advanced Solution | Diastereomeric Ratio Improvement |
---|---|---|---|
C8-C9 relative configuration | Basic conditions (racemization) | Low-temperature DBU in THF | >98:2 |
3,10-Dihydroxylation | mCPBA epoxidation/hydrolysis | AD-mix-β with K3Fe(CN)6 | 4:1 → 15:1 |
C9-Acetylation specificity | Ac2O/pyridine | Vinyl acetate/Candida antarctica lipase B | 7:1 → >20:1 |
Ortho-quinone formation | No prevention | In situ protection with borate complexes | Undesired product <2% |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3